delta-Dodecalactone

Flavor chemistry Cheddar cheese Odor threshold

delta-Dodecalactone (CAS 713-95-1) is a six-membered δ-lactone (6-heptyltetrahydro-2H-pyran-2-one) with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol. It is a colorless to pale yellow viscous liquid at ambient temperature (melting point −12 °C) with a density of 0.942 g/mL at 25 °C, a boiling point of 140–141 °C at 1 mmHg, a refractive index n20/D of 1.460, and a logP of 3.48.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 713-95-1
Cat. No. B1346982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Dodecalactone
CAS713-95-1
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
InChIKeyQRPLZGZHJABGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER
SOL IN ETHANOL;  POORLY SOL IN PROPYLENE GLYCOL
very soluble in alcohol, propylene glycol and vegetable oil;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Dodecalactone (CAS 713-95-1) Procurement Baseline: Identity, Regulatory Status & Physicochemical Profile


delta-Dodecalactone (CAS 713-95-1) is a six-membered δ-lactone (6-heptyltetrahydro-2H-pyran-2-one) with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol . It is a colorless to pale yellow viscous liquid at ambient temperature (melting point −12 °C) with a density of 0.942 g/mL at 25 °C, a boiling point of 140–141 °C at 1 mmHg, a refractive index n20/D of 1.460, and a logP of 3.48 . The compound is affirmed as Generally Recognized As Safe (GRAS) by FEMA (FEMA 2401) and is evaluated by JECFA (JECFA 236) with no safety concern at current levels of intake when used as a flavouring agent [1][2]. It occurs naturally in milk fat, heated butter, blue cheese, coconut, peach, and rum, although commercial material is predominantly synthetic and nature-identical . Its odor is described as fresh, sweet, fruity, coconut, buttery, and peach-like, with a taste profile of creamy, dairy, buttery, peach, and nutty character at 10 ppm . Commercial specifications typically require ≥97–100% purity (sum of isomers) with an acid value ≤8 mg KOH/g .

Why Generic Substitution Fails for Delta-Dodecalactone (713-95-1): Ring Size, Chain Length, and Sensory Interaction Trade-offs


Although delta-dodecalactone shares the same molecular formula (C12H22O2) with gamma-dodecalactone and belongs to the same lactone family, the six-membered δ-ring versus the five-membered γ-ring produces fundamentally different odor profiles, sensory interaction behaviors, and physical handling properties that preclude simple interchange [1][2]. Within the δ-lactone homologous series, delta-dodecalactone (C12) sits at a critical inflection point where chain length confers a taste/aroma ratio distinct from both the shorter delta-decalactone (C10, aroma-dominant) and the longer delta-tetradecalactone (C14, creaminess-enhancing but aroma-weak) [3][4]. Furthermore, the racemic mixture commonly supplied does not deliver the enantiomer-specific flavor nuances available from chiral-resolution products, where the R-enantiomer provides a sophisticated strong fruity character while the S-enantiomer yields a soft, sweet, apricot-like profile . These three axes of differentiation—ring size, carbon chain length, and stereochemistry—mean that substituting one lactone for another alters not merely potency but the qualitative nature and interactive behavior of the flavor or fragrance system, as the quantitative evidence below demonstrates.

Quantitative Differential Evidence Guide: Delta-Dodecalactone (713-95-1) vs. Closest Analogs


Odor Threshold in Cheddar Simulation Matrix: δ-Dodecalactone Is 2.8× More Potent Than γ-Dodecalactone

In a standardized cheddar cheese simulation matrix (protein 23.6%, fat 29.5%, salt 1.34%, water 37.25%, water activity 0.92), delta-dodecalactone exhibited an olfactory threshold of 13.80 μg/kg, compared to 38.02 μg/kg for gamma-dodecalactone and 58.88 μg/kg for delta-decalactone [1]. This means delta-dodecalactone is detectable at a concentration 2.75× lower than its gamma isomer and 4.27× lower than its C10 delta-series homolog. The lower threshold translates to a higher odor activity value (OAV) at equivalent concentrations, making delta-dodecalactone the most potent creamy/milky lactone contributor among the six tested in this matrix.

Flavor chemistry Cheddar cheese Odor threshold

Divergent Sensory Interaction Direction: δ-Dodecalactone Promotes Fruity Aroma; γ-Dodecalactone Inhibits It

In a deodorized cheddar cheese matrix study evaluating 15 binary lactone mixtures, delta-dodecalactone caused a promotive (enhancing) effect on the expression of lactone fruity aroma, whereas gamma-dodecalactone caused an inhibitory (suppressing) effect under identical experimental conditions [1]. This directional reversal is attributed to differences in chemical structure (six-membered δ-ring vs. five-membered γ-ring) and mixture composition effects quantified by partial differential odor intensities using Feller's additive model. The six lactones studied had odor thresholds ranging from 7.16 to 30.03 μg/kg and flavor dilution factors from 4 to 128 [1].

Flavor interaction Lactone synergy Cheddar cheese

Taste/Aroma Contribution Ratio: δ-Dodecalactone Is Taste-Dominant vs. δ-Decalactone Which Is Aroma-Dominant

According to published expert formulation guidance, delta-decalactone has a much stronger aroma and appears to offer better 'bang for a buck,' but delta-dodecalactone possesses a much stronger taste effect that often makes it the superior choice for realistic overall flavor profiles [1]. In apple flavors—where cost pressure is lower—the effect of delta-dodecalactone is reported as better than delta-decalactone at an ideal addition level of only 20 ppm (in flavors dosed at 0.05% in ready-to-drink beverages) [1]. For dairy butter flavors, levels up to 6,000 ppm may be needed to achieve authentic taste effects, though cost constraints apply [1]. The recommended flavor use level from Bedoukian Research is 1–10 ppm .

Flavor formulation Taste effect Aroma strength Cost-in-use

Enantiomer-Specific Flavor Differentiation: R-Enantiomer (Strong Fruity) vs. S-Enantiomer (Soft Sweet Apricot)

Optically pure (R)- and (S)-enantiomers of delta-dodecalactone were synthesized via chiral resolution of (±)-1-undecen-4-ol using (R)-3a-allyl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan (CPF) as chiral auxiliary . Sensory evaluation revealed that the R-enantiomer possesses a sophisticated strong, fruity flavor, whereas the S-enantiomer exhibits a soft and sweet flavor, similar to apricot . The commercial racemic mixture does not reproduce the distinct character of either pure enantiomer. This finding is consistent with the broader pattern that the (R)-enantiomers of δ-lactones generally exhibit more intense and fruity odor profiles than their (S)-counterparts [1].

Chiral chemistry Enantiomer flavor Stereochemistry

Physical State at Ambient Temperature: δ-Dodecalactone Remains Liquid (MP −12°C) vs. γ-Dodecalactone (MP 17–18°C) Which Solidifies in Cool Storage

Delta-dodecalactone has a melting point of −12 °C, remaining a clear mobile liquid under standard ambient and cool storage conditions . In contrast, gamma-dodecalactone melts at 17–18 °C, meaning it can solidify during transport or storage at temperatures below approximately 18 °C, requiring warming before use and potentially causing dosing inaccuracies in cold-fill processes . This physical state difference arises from the distinct ring geometry (six-membered δ vs. five-membered γ), which affects crystal packing energy despite identical molecular formula and similar molecular weight.

Physical property Formulation Handling Melting point

Highest-Value Application Scenarios for Delta-Dodecalactone (713-95-1) Based on Quantitative Differentiation Evidence


Cheddar and Dairy Cheese Flavor Formulations Requiring Authentic Milky-Creamy Character

In cheddar cheese flavor formulations, delta-dodecalactone's olfactory threshold of 13.80 μg/kg—2.75× lower than gamma-dodecalactone (38.02 μg/kg) —makes it the most potent creamy/milky lactone contributor. Critically, it exhibits a promotive (enhancing) sensory interaction on fruity aroma when paired with diacetyl and acetoin, whereas gamma-dodecalactone causes an inhibitory (suppressing) effect [1]. Ternary combinations of δ-octalactone/δ-dodecalactone/diacetyl and γ-dodecalactone/δ-dodecalactone/acetoin significantly enhanced milky and sweet aroma properties of cheese while improving overall acceptability . Flavor formulators targeting realistic dairy depth should prioritize δ-dodecalactone as a non-substitutable component in the lactone blend, with use levels of 200–300 ppm in cheese flavors and 2,000–6,000 ppm in butter flavors [2].

Stone Fruit and Apple Flavor Systems Where Taste Depth Outweighs Aroma Intensity

For apple, peach, apricot, and plum flavor formulations, delta-dodecalactone's taste-dominant profile provides superior sensory depth compared to aroma-dominant delta-decalactone [2]. In apple flavors, an addition level of only 20 ppm (in flavors dosed at 0.05% in RTD beverages) yields an effect that is qualitatively better than delta-decalactone at any equivalent dosage [2]. For apricot and peach flavors, levels of 200–500 ppm are recommended [2]. The compound's tenacity exceeding 2 weeks on blotter also provides lasting base-note persistence in fruit flavor delivery systems. Procurement teams should calculate total cost-in-use rather than per-kg price, as the 20 ppm effective dose in apple translates to only 1 g of delta-dodecalactone per 50 kg of finished flavor.

Fine Fragrance Creation Requiring Fruity-Lactonic Heart-to-Base Bridging with Low Musk Character

In fine fragrance composition, delta-dodecalactone's odor profile is described as more fruity than gamma-dodecalactone and less musky , making it the preferred choice for peach, coconut, and gourmand accords where musk heaviness is undesirable. Its tenacity of >2 weeks on paper blotters [1] qualifies it as both a heart and base note extender, bridging volatile top notes with deeper base character. The recommended fragrance use level is 1–12% of the fragrance concentrate [1]. The compound performs effectively in aldehydic perfumes, heavy florals, and gourmand bases, as well as in functional fragrance applications including fabric softeners . For procurement, the combination of high impact at medium odor strength with exceptional tenacity offers favorable cost-performance in fragrance applications where longevity is a key consumer attribute.

Chiral-Specific Flavor Ingredient Development for Premium Natural-Identical Profiles

Where a flavor house seeks to differentiate a natural-identical peach or apricot flavor through enantiomerically enriched material, the R-enantiomer of delta-dodecalactone delivers a 'sophisticated strong, fruity flavor' while the S-enantiomer provides a 'soft and sweet, similar to apricot' profile [2]. The racemic mixture does not reproduce the distinct character of either pure enantiomer [2]. This opens a premium ingredient segment where chiral purity (>90% enantiomeric excess) can command significant price premiums justified by demonstrable sensory differentiation. The synthesis route via CPF chiral resolution is established [2], and enantiomeric analysis methods using reversed-phase HPLC with amylose tris(5-chloro-2-methylphenylcarbamate) stationary phase have been validated , providing the analytical quality control infrastructure necessary for specification-grade procurement of chiral delta-dodecalactone.

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